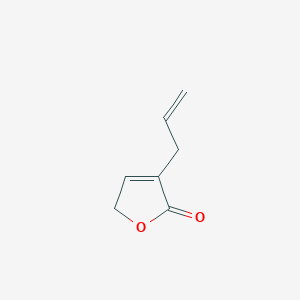![molecular formula C8H13NO2 B12571704 Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] CAS No. 355137-55-2](/img/structure/B12571704.png)
Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a bicyclic heptane ring fused with a dioxolane ring, incorporating a nitrogen atom within the bicyclic framework. The presence of the spiro linkage imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentene derivative with a suitable amine and a dioxolane precursor in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] are explored for their therapeutic potential. They may exhibit activity against certain diseases due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
7-Azabicyclo[2.2.1]heptane: A simpler analog without the dioxolane ring.
2-Azabicyclo[2.2.1]heptane: Another analog with a different nitrogen placement.
Bicyclo[2.2.1]heptane: A non-nitrogenous analog.
Uniqueness
Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is unique due to its spirocyclic structure, which imparts significant rigidity and stability. The presence of both nitrogen and oxygen atoms within the rings allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
355137-55-2 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,2'-7-azabicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C8H13NO2/c1-2-7-8(5-6(1)9-7)10-3-4-11-8/h6-7,9H,1-5H2 |
Clave InChI |
VRGNZJXPLHNUMV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3(CC1N2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


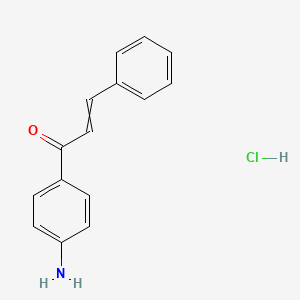
![Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-](/img/structure/B12571632.png)

![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
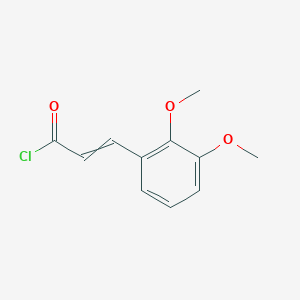

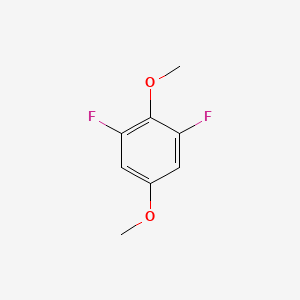
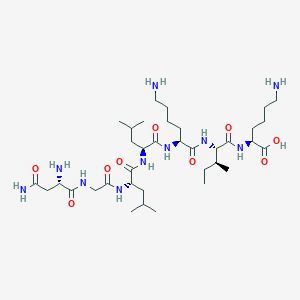
![1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-](/img/structure/B12571681.png)
![methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate](/img/structure/B12571692.png)
![tert-Butyl [3-(morpholin-4-yl)propyl]carbamate](/img/structure/B12571695.png)

